molecular formula C21H22N2O2S B2487817 2-(ethylthio)-N-(3-(quinolin-8-yloxy)propyl)benzamide CAS No. 1235670-76-4

2-(ethylthio)-N-(3-(quinolin-8-yloxy)propyl)benzamide

Cat. No.: B2487817
CAS No.: 1235670-76-4
M. Wt: 366.48
InChI Key: GGCLHNXRJRPWJG-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(3-(quinolin-8-yloxy)propyl)benzamide is a complex organic compound that features a benzamide core with an ethylthio group and a quinolin-8-yloxy propyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(3-(quinolin-8-yloxy)propyl)benzamide typically involves multiple steps:

    Formation of the Quinolin-8-yloxy Propyl Intermediate: This step involves the reaction of quinolin-8-ol with 1-bromo-3-chloropropane under basic conditions to form 3-(quinolin-8-yloxy)propyl chloride.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2-aminobenzamide with ethylthiol in the presence of a suitable catalyst.

    Coupling Reaction: The final step involves coupling the 3-(quinolin-8-yloxy)propyl chloride with the benzamide core under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(3-(quinolin-8-yloxy)propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzamide core.

Scientific Research Applications

2-(ethylthio)-N-(3-(quinolin-8-yloxy)propyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving quinoline derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-(quinolin-8-yloxy)propanoic acid: Similar in structure but lacks the benzamide core and ethylthio group.

    8-hydroxyquinoline derivatives: Share the quinoline moiety but differ in other substituents.

Uniqueness

2-(ethylthio)-N-(3-(quinolin-8-yloxy)propyl)benzamide is unique due to the combination of its benzamide core, ethylthio group, and quinolin-8-yloxy propyl substituent. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

2-ethylsulfanyl-N-(3-quinolin-8-yloxypropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-2-26-19-12-4-3-10-17(19)21(24)23-14-7-15-25-18-11-5-8-16-9-6-13-22-20(16)18/h3-6,8-13H,2,7,14-15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCLHNXRJRPWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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